molecular formula C11H9BrFNS B15277156 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline

3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B15277156
M. Wt: 286.17 g/mol
InChI Key: JSNRATLQHFZFBT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNS and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to an aniline core. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3-bromo-4-fluoroaniline with thiophen-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and thiophene groups on the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

3-bromo-4-fluoro-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H9BrFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

JSNRATLQHFZFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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